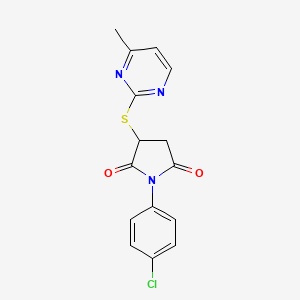

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione

Description

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by a 4-chlorophenyl group at the 1-position and a 4-methylpyrimidin-2-ylsulfanyl moiety at the 3-position.

Properties

Molecular Formula |

C15H12ClN3O2S |

|---|---|

Molecular Weight |

333.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H12ClN3O2S/c1-9-6-7-17-15(18-9)22-12-8-13(20)19(14(12)21)11-4-2-10(16)3-5-11/h2-7,12H,8H2,1H3 |

InChI Key |

XRJNXVIMRHXSJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |

solubility |

>50.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-chloro-phenyl group: This step might involve a nucleophilic substitution reaction where a chloro-phenyl derivative reacts with the pyrrolidine-2,5-dione intermediate.

Attachment of the 4-methyl-pyrimidin-2-ylsulfanyl group: This could be done through a thiolation reaction, where a pyrimidine derivative is reacted with a thiol reagent to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to remove or alter specific functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-phenyl and pyrimidin-2-ylsulfanyl groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity : The 4-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to the 4-methylphenyl analogue (MW 333.80 vs. 299.35) . This may enhance blood-brain barrier penetration relative to less lipophilic derivatives like the indolyl-substituted compound (MW 214.22) .

Functional Group Diversity : The 3-position substituent varies widely—sulfanyl (target compound), piperidinyl , aryloxy , and indolyl —each conferring distinct electronic and steric properties. For example, the pyrimidinylsulfanyl group may engage in hydrogen bonding via its nitrogen atoms, whereas the indolyl group enables π-stacking interactions.

Biological Activity

1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Chloro-phenyl group

- Methyl-pyrimidinylsulfanyl moiety

- Pyrrolidine-2,5-dione core

These structural components contribute to its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that 1-(4-Chloro-phenyl)-3-(4-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-2,5-dione exhibits notable antimicrobial properties. Studies have shown varying degrees of effectiveness against different bacterial strains. For instance, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Modulation

This compound has been shown to modulate enzyme activity significantly. Interaction studies suggest that it can bind to specific enzymes, altering their activity and potentially affecting cellular signaling pathways. The precise mechanisms of action are still under investigation, but initial findings indicate that it may act as an inhibitor or activator depending on the target enzyme.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Interaction : It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Further studies are required to elucidate the exact molecular targets involved in its biological effects .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that the compound exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains.

- Cytotoxicity : In vitro assays demonstrated that the compound had moderate cytotoxic effects on cancer cell lines with IC50 values around 100 µg/mL, indicating potential for further development in cancer therapeutics .

- Genotoxicity Studies : Genotoxicity assessments revealed minimal chromosomal aberrations compared to control compounds, suggesting a favorable safety profile for further development .

Comparative Analysis of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.